4-(2-(4-Propoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
4-(2-(4-Propoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C24H21BrN2O4 and a molecular weight of 481.35 g/mol . This compound is known for its unique structure, which includes a propoxybenzoyl group, a carbohydrazonoyl linkage, and a bromobenzoate moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-(2-(4-Propoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route generally includes the following steps:
Formation of the Propoxybenzoyl Intermediate: This step involves the reaction of 4-propoxybenzoic acid with a suitable reagent to form the propoxybenzoyl chloride.
Carbohydrazonoyl Linkage Formation: The propoxybenzoyl chloride is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Final Coupling Reaction: The carbohydrazonoyl intermediate is then coupled with 2-bromobenzoic acid under specific reaction conditions to form the final product.
Chemical Reactions Analysis
4-(2-(4-Propoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carbohydrazonoyl linkage.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for redox reactions, and acids or bases for hydrolysis.
Scientific Research Applications
4-(2-(4-Propoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(2-(4-Propoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The propoxybenzoyl group and the carbohydrazonoyl linkage play crucial roles in its binding to target molecules. The bromobenzoate moiety may also contribute to its overall activity by facilitating interactions with hydrophobic regions of the target .
Comparison with Similar Compounds
4-(2-(4-Propoxybenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate can be compared with similar compounds such as:
2-Methoxy-4-(2-(4-Propoxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has a methoxy group instead of a hydrogen atom on the phenyl ring, which may alter its reactivity and interactions.
4-(2-(Phenylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate: This compound has a phenylacetyl group instead of a propoxybenzoyl group, which may affect its chemical properties and biological activities.
4-(2-(Phenylsulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate: This compound contains a phenylsulfonyl group, which may influence its solubility and reactivity.
Properties
CAS No. |
765278-18-0 |
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Molecular Formula |
C24H21BrN2O4 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
[4-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C24H21BrN2O4/c1-2-15-30-19-13-9-18(10-14-19)23(28)27-26-16-17-7-11-20(12-8-17)31-24(29)21-5-3-4-6-22(21)25/h3-14,16H,2,15H2,1H3,(H,27,28)/b26-16+ |
InChI Key |
BBTIYIKEFBFHQY-WGOQTCKBSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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